N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a thiophene ring, an oxane ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Oxane Ring Formation: The oxane ring can be formed via a cyclization reaction involving a diol and an appropriate leaving group.
Coupling Reactions: The thiophene and oxane rings are then coupled using a suitable linker, such as a methylene group.
Amidation: The final step involves the formation of the amide bond between the oxane-thiophene intermediate and the trifluoromethyl-substituted phenylpropanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide.
Oxane Derivatives: Compounds like tetrahydropyran-4-carboxamide.
Trifluoromethyl-Substituted Compounds: Compounds such as 4-(trifluoromethyl)benzoic acid.
Uniqueness
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its structural features, which confer specific chemical and physical properties. The presence of the thiophene ring provides aromatic stability, the oxane ring offers flexibility, and the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO2S/c21-20(22,23)16-4-1-15(2-5-16)3-6-18(25)24-14-19(8-10-26-11-9-19)17-7-12-27-13-17/h1-2,4-5,7,12-13H,3,6,8-11,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNPRXQUIDMOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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